![molecular formula C23H21FN4O2S B2566654 (Z)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide CAS No. 1105219-64-4](/img/structure/B2566654.png)
(Z)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
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Overview
Description
This compound is an acrylamide derivative, containing a thieno[3,4-c]pyrazole ring and a 4-fluorobenzyl group. Acrylamides are organic compounds with the functional group RNCOR’. They are important in the production of polymers. The thieno[3,4-c]pyrazole ring is a fused ring system containing sulfur and nitrogen, which is found in various pharmaceutical compounds . The 4-fluorobenzyl group is a benzyl group substituted with a fluorine atom, which can influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,4-c]pyrazole ring and the 4-fluorobenzyl group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, influencing its solubility and distribution in the body .Scientific Research Applications
- The electrochemical performance of LIBs is often hindered by sluggish interfacial kinetics. Fortunately, the solvation structure of Li+ bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs .
- Specifically, 4-fluorobenzyl cyanide (FBCN) , with steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+. This structure weakens ion–dipole interactions (Li+–solvents) while promoting coulombic attraction (Li+–anions) at normal Li salt concentrations. As a result, FBCN contributes to improved rate performance in LIBs, as demonstrated in LiFePO4//graphite pouch cells .
- Weakly coordinating solvents, like FBCN, provide an opportunity to tune Li+–solvent affinity while maintaining favorable electrochemical performance. Exploring such alternative solvents can enhance LIBs’ safety and kinetics .
Lithium-Ion Batteries (LIBs) Enhancement
Alternative Solvents for LIBs
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
(Z)-N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c24-18-9-6-17(7-10-18)12-25-22(30)13-28-23(19-14-31-15-20(19)27-28)26-21(29)11-8-16-4-2-1-3-5-16/h1-11H,12-15H2,(H,25,30)(H,26,29)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUCLOWTXZYPP-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide |
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